molecular formula C15H26N2O8 B3075547 Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate CAS No. 1032338-61-6

Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate

Cat. No.: B3075547
CAS No.: 1032338-61-6
M. Wt: 362.38 g/mol
InChI Key: GABDBYKEISNXIB-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate is a complex organic compound with the molecular formula C15H26N2O8 It is characterized by the presence of multiple functional groups, including ester, amine, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl succinate with 3-methoxy-1-(methoxycarbonyl)-3-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methoxy-3-oxosuccinate
  • Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate

Uniqueness

Compared to similar compounds, it offers a broader range of reactions and interactions, making it a valuable tool in various research fields .

Properties

IUPAC Name

dimethyl 2-[3-[(1,4-dimethoxy-1,4-dioxobutan-2-yl)amino]propylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O8/c1-22-12(18)8-10(14(20)24-3)16-6-5-7-17-11(15(21)25-4)9-13(19)23-2/h10-11,16-17H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABDBYKEISNXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NCCCNC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
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Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
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Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
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Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate
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Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate

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